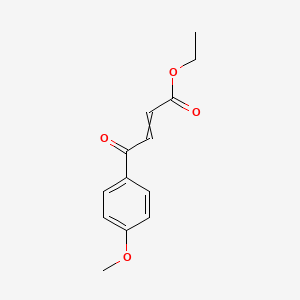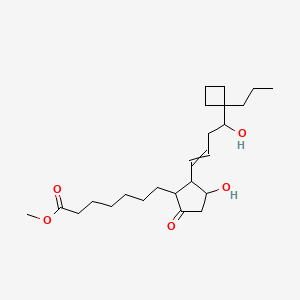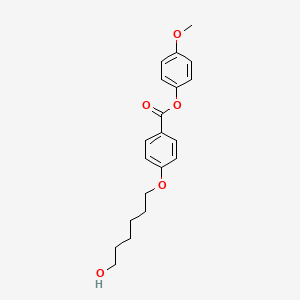
Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a chemical compound. Its molecular formula is C13H16O4 . It is related to 4-Methoxybenzyl alcohol, which is used in the preparation of semiconductors, nanosheets, and nanocrystals .
Synthesis Analysis
The synthesis of related compounds involves various chemical organic reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is complex. It is related to 4-Methoxybenzyl alcohol, which has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a solid at 20°C . It has a molecular weight of 206.24 .Wissenschaftliche Forschungsanwendungen
Crystal Packing Interactions : Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate exhibits unique crystal packing interactions involving nonhydrogen bonding types such as N⋯π and O⋯π interactions, along with a C–H⋯N hydrogen bond, contributing to the formation of a simple 1-D double-column structure in crystals (Zhang, Wu, & Zhang, 2011).
Synthesis of Highly Substituted Compounds : This compound is involved in the synthesis of highly substituted 2H-Azirine-2-carboxylates, showcasing its versatility in organic synthesis (Patonay, Jekő, & Juhász-Tóth, 2008).
Structure Analysis : Research has been conducted on the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, revealing how molecules are connected by various interactions, forming a supramolecular layer (Flores et al., 2014).
Intramolecular Hydrogen Bonding : The compound has been utilized in studying intramolecular hydrogen bonding, important in understanding molecular tautomeric forms (Nye, Turnbull, & Wikaira, 2013).
C⋯π Interaction Studies : Research on C⋯π interaction of non-hydrogen bond type in related compounds contributes to a deeper understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).
Enantioselective Sequential Hydrogenation : The compound plays a role in the highly enantioselective sequential hydrogenation process, important in producing compounds with specific stereochemistry (Meng, Zhu, & Zhang, 2008).
Use in Three-Component Coupling Method : It is used in the synthesis of unnatural α-amino esters via a regiocontrolled and diastereoselective method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).
Inhibitor of Kynurenine-3-Hydroxylase : As an inhibitor of kynurenine-3-hydroxylase, it shows potential in neuroprotective agent development (Drysdale et al., 2000).
Antimicrobial Activity : The compound's derivatives have been studied for their antimicrobial activity, indicating its potential in pharmaceutical applications (Gein et al., 2020).
In Silico NLO Activities Screening : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been screened for nonlinear optical (NLO) activities using DFT, highlighting its potential in material science (Kiven et al., 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQHIPSJGRPIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696489 |
Source


|
| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127427-28-5 |
Source


|
| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)









